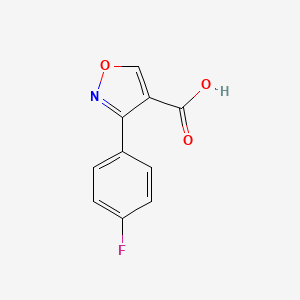

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway for its preparation. The core of this guide focuses on a multi-step synthesis commencing from a β-ketoester, a method chosen for its high control over the substitution pattern of the isoxazole ring. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and present the information in a clear, accessible format for researchers and drug development professionals.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in drug discovery, with isoxazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific placement of substituents on the isoxazole ring is crucial for modulating these activities, making regioselective synthesis a critical aspect of their chemical exploration. The target molecule, this compound, incorporates a fluorinated phenyl group, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity, and a carboxylic acid handle at the 4-position, which allows for further chemical modifications and derivatization.

Strategic Approach to Synthesis: A Regioselective Pathway

While several methods exist for the synthesis of isoxazoles, achieving high regioselectivity, particularly for 3,4-disubstituted isoxazoles, can be challenging. A common approach involves the reaction of chalcones with hydroxylamine, which typically yields 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles[1][2][3][4][5]. For the specific synthesis of this compound, a more direct and regioselective pathway starting from a β-ketoester is preferred. This method, adapted from established procedures for 3-substituted-4-isoxazole carboxylic acids, ensures the desired placement of the aryl and carboxylic acid groups[6].

The overall synthetic strategy is depicted in the workflow diagram below:

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights and Experimental Protocols

Step 1: Cyclization to form 3-(4-fluorophenyl)isoxazol-5(4H)-one

The synthesis commences with the cyclization of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazolone ring. The choice of a weak base is crucial to control the reaction and minimize side products.

Experimental Protocol:

-

To a solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or water, add sodium carbonate (1.1 equivalents) and stir until dissolved.

-

Add hydroxylamine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-fluorophenyl)isoxazol-5(4H)-one.

Step 2: Acetalization to form 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one

The second step involves the reaction of the isoxazolone intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent acts as a formylating agent, introducing a dimethylaminomethylene group at the C4 position of the isoxazolone ring. This step is critical for the subsequent ring-opening and re-closure sequence that forms the carboxylic acid functionality.

Experimental Protocol:

-

Dissolve the crude 3-(4-fluorophenyl)isoxazol-5(4H)-one (1 equivalent) in a high-boiling point aprotic solvent such as toluene or xylene.

-

Add N,N-dimethylformamide dimethyl acetal (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Steps 3 & 4: Alkaline Hydrolysis, Ring Opening, Acidification, and Ring Closure

The final steps involve the hydrolysis of the enamine intermediate under basic conditions, which leads to the opening of the isoxazole ring. Subsequent acidification of the reaction mixture neutralizes the base and catalyzes the re-closure of the ring to form the desired this compound. This rearrangement is a key feature of this synthetic route, enabling the formation of the 4-carboxylic acid functionality with high regioselectivity.

Experimental Protocol:

-

Suspend the 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to 40-60 °C and stir for 1-2 hours. The reaction progress can be monitored by the dissolution of the starting material.

-

Cool the reaction mixture in an ice bath and slowly add a concentrated acid (e.g., 6M HCl) until the pH reaches 2-3.

-

A precipitate of the final product should form. Collect the solid by filtration.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Data Summary

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) |

| 1 | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Hydroxylamine HCl, Na₂CO₃ | 3-(4-fluorophenyl)isoxazol-5(4H)-one | 85-95 |

| 2 | 3-(4-fluorophenyl)isoxazol-5(4H)-one | DMF-DMA | 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one | 80-90 |

| 3 & 4 | 4-((dimethylamino)methylene)-3-(4-fluorophenyl)isoxazol-5(4H)-one | NaOH, HCl | This compound | 80-90 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and highly regioselective method for the preparation of this compound. By starting from a readily available β-ketoester and proceeding through a series of controlled transformations, this approach overcomes the regioselectivity challenges often encountered with other isoxazole synthesis methods. The resulting carboxylic acid is a versatile intermediate that can be further functionalized, opening up avenues for the development of novel drug candidates and advanced materials. This guide serves as a valuable resource for researchers in the field, providing both the theoretical framework and practical protocols necessary for the successful synthesis of this important heterocyclic compound.

References

-

International Journal of Futuristic and Innovative Research. (n.d.). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR. [Link][2]

-

Current Trends in Biotechnology and Pharmacy. (n.d.). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. [Link][3]

-

Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link][4]

-

Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link][5]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18765-18785. [Link][7]

-

Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. [6]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. ijfmr.com [ijfmr.com]

- 3. abap.co.in [abap.co.in]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this novel heterocyclic compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and metabolic studies.[1][2][3][4]

Introduction to Spectroscopic Analysis

The structural confirmation of a synthesized organic molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. For a molecule such as this compound, a combination of NMR, IR, and MS is essential for unambiguous characterization. This guide will walk through the expected spectral features of this compound, grounded in the established principles of spectroscopy and comparative data from related isoxazole derivatives.[5][6]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, which can be exchanged with D₂O.[7] |

| ~8.90 | Singlet | 1H | Isoxazole C5-H | The proton on the isoxazole ring is anticipated to be a singlet in the aromatic region.[8] |

| ~8.10 - 8.00 | Multiplet | 2H | Ar-H (ortho to isoxazole) | The aromatic protons ortho to the isoxazole ring are expected to be deshielded and appear as a multiplet due to coupling with the adjacent fluorine and meta protons. |

| ~7.40 - 7.30 | Multiplet | 2H | Ar-H (meta to isoxazole) | The aromatic protons meta to the isoxazole ring are expected to appear as a multiplet, influenced by coupling to the adjacent protons and the fluorine atom. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | -COOH | The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for this functional group.[7] |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | Ar-C-F | The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. |

| ~160.0 | Isoxazole C3 | The carbon of the isoxazole ring attached to the phenyl group. |

| ~158.0 | Isoxazole C5 | The carbon of the isoxazole ring bearing the proton. |

| ~130.0 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to F) | The aromatic carbons ortho to the fluorine will show a smaller coupling constant. |

| ~125.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to isoxazole) | The aromatic carbon attached to the isoxazole ring. |

| ~116.0 (d, ²JCF ≈ 22 Hz) | Ar-C (meta to F) | The aromatic carbons meta to the fluorine will exhibit a characteristic coupling constant. |

| ~110.0 | Isoxazole C4 | The carbon of the isoxazole ring attached to the carboxylic acid. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a characteristic broad absorption due to hydrogen bonding.[7][9] |

| ~1710 | Strong | C=O stretch | The carbonyl of the carboxylic acid gives a strong, sharp absorption.[7][9] |

| ~1610, ~1500 | Medium-Strong | C=C and C=N stretch | Aromatic and isoxazole ring stretching vibrations. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |

| ~1230 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears as a strong absorption in this region. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Rationale |

| 207.03 | [M]⁺ | The molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₃. |

| 189.03 | [M - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 162.03 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 95.01 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl group. |

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to observe the exchangeable acidic proton.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

-

Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and potential fragments.

-

The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

Combined Spectroscopic Analysis Workflow

Caption: Integrated spectroscopic workflow.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for understanding the expected spectroscopic signatures of this molecule, as well as detailed protocols for data acquisition. By combining the insights from each technique, researchers can confidently confirm the identity and purity of their synthesized compound, a critical step in the drug discovery and development pipeline.

References

- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives - Benchchem.

- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate.

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.

- Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties - ACG Publications.

- 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid - BLDpharm.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH.

- 3 - Supporting Information.

- This compound - Matrix Scientific.

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | CAS 1736-21-6 | SCBT.

- 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid | 618383-48-5 - Sigma-Aldrich.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid| Ambeed.

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% - Fisher Scientific.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Table of Characteristic IR Absorptions.

- 3(4-(4-Chlorophenoxy)phenyl)isoxazole-4-carboxylic acid | Sigma-Aldrich.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.

- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid - Amerigo Scientific.

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciarena.com [sciarena.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Phenyl-isoxazole-4-carboxylic Acids

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of 3-phenyl-isoxazole-4-carboxylic acids, a core heterocyclic scaffold that has become a cornerstone in medicinal chemistry. From its foundational synthesis to its role in the development of potent therapeutic agents, this document provides an in-depth exploration of the chemical evolution and biological significance of this remarkable class of compounds.

Introduction: The Isoxazole Ring and the Significance of the 3-Phenyl-4-Carboxylic Acid Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds. Its unique electronic properties and structural rigidity make it a "privileged scaffold" in drug discovery, capable of engaging with a diverse range of biological targets. The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 4-position of the isoxazole ring creates a molecule with a specific spatial arrangement and functionality that has proven to be particularly fruitful in the quest for novel therapeutics. This guide will illuminate the path of discovery that has led to our current understanding and application of 3-phenyl-isoxazole-4-carboxylic acids.

Pioneering the Isoxazole Landscape: A Historical Perspective

The journey of isoxazole chemistry began in the late 19th and early 20th centuries, with foundational work that paved the way for the synthesis of more complex derivatives.

The Dawn of Isoxazole Synthesis: Claisen's Contribution

The history of isoxazoles is intrinsically linked to the pioneering work of Ludwig Claisen. In 1888, he first recognized the cyclic structure of 3-methyl-5-phenylisoxazole.[1] This was followed by the work of Dunstan and Dymond who are credited with the first synthesis of the isoxazole ring itself, isolating 3,4,5-trimethylisoxazole by heating nitroethane with aqueous alkalies.[1] Claisen's broader contributions to isoxazole synthesis were further solidified in 1903 when he developed a method for synthesizing the parent isoxazole ring.[2]

The Rise of a Powerful Synthetic Tool: 1,3-Dipolar Cycloaddition

A significant leap in isoxazole synthesis came with the extensive studies of Quilico between 1930 and 1946 on the reaction of nitrile oxides with unsaturated compounds.[1] This work laid the foundation for what is now known as the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, offering a high degree of control over regioselectivity and has become a cornerstone of modern isoxazole synthesis.

The Emergence of 3-Phenyl-isoxazole-4-carboxylic Acids: Evolution of Synthetic Strategies

The specific scaffold of 3-phenyl-isoxazole-4-carboxylic acid has been the subject of extensive synthetic exploration, with methodologies evolving to improve efficiency, yield, and regioselectivity. Two primary strategies have dominated the synthesis of this core structure: cyclocondensation reactions and 1,3-dipolar cycloadditions.

Classical Approach: Cyclocondensation of β-Ketoesters

One of the traditional and still widely used methods for constructing the 3-phenyl-isoxazole-4-carboxylic acid core involves the cyclocondensation of a β-ketoester with hydroxylamine. This method, a variation of the Claisen isoxazole synthesis, typically utilizes a 3-oxo-3-phenylpropanoate derivative.

Conceptual Workflow of Cyclocondensation:

Figure 1: Conceptual workflow for the synthesis of 3-phenyl-isoxazole-4-carboxylic acid derivatives via cyclocondensation.

A patent describes a high-regioselectivity synthesis starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride.[3] This is followed by a series of steps including acetalization, ring opening, and re-closing to yield the desired 3-substituted-4-isoxazole carboxylic acid.[3]

Experimental Protocol: Synthesis of 3-Substituted-4-isoxazole Carboxylic Acid via Cyclocondensation (Exemplary)

-

Cyclization: A 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in an aqueous solution. The reaction mixture is stirred, typically overnight, to form the corresponding 3-substituted-isoxazol-5(4H)-one.

-

Acetalization: The resulting isoxazolone is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a 4-(dimethylaminomethylene) intermediate.

-

Ring Opening and Recyclization: The intermediate is subjected to alkaline hydrolysis, which opens the lactone ring. Subsequent acidification then promotes recyclization to form the stable 3-substituted-4-isoxazole carboxylic acid.

-

Isolation: The final product is isolated by extraction and purified by recrystallization.

Modern Strategy: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a benzonitrile oxide with a suitable dipolarophile, such as an enamine or an alkyne bearing a carboxylate group, offers a highly efficient and regioselective route to 3-phenyl-isoxazole-4-carboxylic acid derivatives.

Conceptual Workflow of 1,3-Dipolar Cycloaddition:

Figure 2: Conceptual workflow for the synthesis of 3-phenyl-isoxazole-4-carboxylic acid via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid (Exemplary) [4]

-

Reaction Setup: A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is placed in a round-bottomed flask.

-

Heating: The mixture is heated to 60°C for one hour without a solvent.

-

Work-up: After cooling, ethanol is added, and the mixture is stirred. The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected.

-

Hydrolysis: The ester is then treated with 5% sodium hydroxide solution at room temperature for approximately four hours.

-

Acidification and Isolation: The reaction mixture is acidified with 2 N HCl. The precipitated solid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is filtered and recrystallized from hot ethanol.

A Spectrum of Biological Activities: From Discovery to Therapeutic Applications

The 3-phenyl-isoxazole-4-carboxylic acid scaffold and its derivatives have demonstrated a broad range of pharmacological activities, making them a focal point of medicinal chemistry research.

Anti-inflammatory and Analgesic Properties

Derivatives of 3-phenyl-isoxazole-4-carboxylic acid have been investigated for their anti-inflammatory and analgesic effects. The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5] Valdecoxib, a potent COX-2 inhibitor, while not a carboxylic acid itself, features the related 3-phenyl-isoxazole core, highlighting the importance of this scaffold in targeting inflammatory processes.

Anticancer Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Various derivatives have shown cytotoxic activity against a range of cancer cell lines.

Identified Mechanisms of Anticancer Action:

-

HSP90 Inhibition: Some 3,4,5-trisubstituted isoxazole compounds have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[6]

-

Tubulin Polymerization Disruption: Certain isoxazole derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7]

-

Kinase Inhibition: The isoxazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are implicated in cancer cell signaling pathways.

Signaling Pathway Implicated in Anticancer Activity of some Isoxazole Derivatives:

Figure 3: Simplified diagram of potential anticancer mechanisms of action for 3-phenyl-isoxazole-4-carboxylic acid derivatives.

Antimicrobial Activity

The isoxazole nucleus is present in several commercially available antimicrobial drugs, such as sulfamethoxazole and oxacillin.[5] Research has also demonstrated that synthetic derivatives of 3-phenyl-isoxazole-4-carboxylic acid possess antibacterial and antifungal properties.

Physicochemical and Biological Data of Representative Derivatives

To provide a clearer understanding of the structure-activity relationships within this class of compounds, the following table summarizes key physicochemical and biological data for a selection of 3-phenyl-isoxazole-4-carboxylic acid derivatives.

| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity (IC50/MIC) |

| 1 | H | H | C10H7NO3 | 189.17 | - | - |

| 2 | CH3 | H | C11H9NO3 | 203.19 | 192-194 | - |

| 3 | H | Cl | C10H6ClNO3 | 223.62 | - | Anticancer (HeLa): Potent Activity |

| 4 | CH3 | OCH3 (para) | C12H11NO4 | 233.22 | - | Analgesic: High Activity |

Note: This table is a representative sample. The biological activity data is qualitative where specific quantitative values were not available in the cited literature.

Conclusion and Future Directions

The journey of 3-phenyl-isoxazole-4-carboxylic acids, from the early days of isoxazole synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry and the relentless pursuit of new therapeutic agents. The versatility of their synthesis and the breadth of their biological activities ensure that these compounds will remain a fertile ground for research and development for years to come. Future efforts will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of this scaffold to a wider range of therapeutic targets.

References

- Jayaroopa, P., et al. "A Review on Isoxazole Derivatives and their Biological Activities." International Journal of Pharmaceutical, Chemical, and Biological Sciences, vol. 3, no. 2, 2013, pp. 294-304.

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC, [Link].

- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC, [Link].

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI, [Link].

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC, [Link].

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH, [Link].

-

(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate, [Link].

- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed, [Link].

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate, [Link].

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC, [Link].

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI, [Link].

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC, [Link].

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub, [Link].

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, [Link].

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate, [Link].

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, [Link].

-

(PDF) Synthesis, Docking and Anti-inflammatory Activity of Some Newer Triazole Derivatives as Potential PDE7 Inhibitors. ResearchGate, [Link].

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org, [Link].

-

Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org, [Link].

-

Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, [Link].

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the Crystal Structure Analysis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized for a wide spectrum of biological activities, and a detailed understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.[1] This document details the complete workflow, from single-crystal growth and X-ray diffraction data acquisition to structure solution, refinement, and in-depth analysis of intermolecular interactions. By integrating field-proven experimental protocols with computational validation, this guide serves as an essential resource for researchers engaged in the solid-state characterization of novel pharmaceutical compounds.

Introduction: The Imperative of Structural Chemistry in Drug Design

The isoxazole scaffold is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The specific compound, this compound (CAS No: 334930-07-3), combines three key functional motifs: the isoxazole ring, a fluorinated phenyl group, and a carboxylic acid moiety.[4][5] Each of these components can play a critical role in molecular recognition at a biological target. The fluorine atom, for instance, can modulate metabolic stability and binding affinity, while the carboxylic acid is a potent hydrogen bond donor and acceptor.

The precise spatial arrangement of these functional groups, dictated by the molecule's conformation and its packing in the solid state, governs its physicochemical properties, such as solubility and stability, and its ability to interact with a target receptor. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining this three-dimensional structure.[6] This guide explains not just the procedural steps but the scientific rationale underpinning a robust crystal structure analysis, ensuring the generation of accurate and reliable data for drug development professionals.

The Preparatory Phase: Synthesis and Quality Control

Prior to any crystallographic investigation, the synthesis and purification of this compound must be confirmed. The identity and purity of the bulk material are essential, as impurities can severely inhibit or disrupt the crystallization process.

Synthesis Pathway

A common route for synthesizing 3-substituted-4-isoxazole carboxylic acids involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by subsequent functional group manipulations.[7] An alternative approach may involve the reaction of a substituted benzaldehyde oxime with an appropriate ethyl acetoacetate derivative, followed by hydrolysis of the resulting ester.[8]

Spectroscopic and Analytical Confirmation

The synthesized material must be rigorously characterized to confirm its molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure by confirming the presence of all expected proton and carbon environments.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[10]

-

Elemental Analysis: Verifies the elemental composition (C, H, N) of the compound.[9][10]

Only material deemed to be of high purity (>98%) should be advanced to the crystallization stage.

Experimental Protocol: The Art of Single Crystal Growth

The generation of high-quality single crystals suitable for X-ray diffraction is often the most challenging step of the analysis. The goal is to produce a single, defect-free crystal with dimensions typically between 0.1 and 0.3 mm.

Rationale for Solvent Selection

The choice of solvent is critical and is guided by the solubility profile of the compound. This compound is a polar molecule, featuring a hydrogen-bonding carboxylic acid group. Therefore, polar solvents capable of engaging in hydrogen bonding are logical starting points.

-

Primary Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate.

-

Anti-Solvents (for vapor/liquid diffusion): Less polar solvents in which the compound is sparingly soluble, such as Hexane, Toluene, or Dichloromethane.

Step-by-Step Crystallization Protocol (Slow Evaporation)

-

Preparation: Place 5-10 mg of the purified compound into a small, clean vial (e.g., a 4 mL glass vial).

-

Dissolution: Add a primary solvent dropwise at room temperature until the solid completely dissolves. Avoid using an excessive amount of solvent; a near-saturated solution is ideal.

-

Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use a cap with a small perforation. This allows the solvent to evaporate slowly over a period of several days to weeks.

-

Monitoring: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature. Monitor the vial periodically for the formation of crystals.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them using a cryo-loop or a fine needle, ensuring not to damage their delicate structure.

The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][11]

The SC-XRD Workflow Diagram

Below is a diagram illustrating the comprehensive workflow for a typical SC-XRD experiment, from data collection through to the final structural validation.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Self-Validating Protocols: Structure Solution and Refinement

The trustworthiness of a crystal structure is established through a rigorous refinement process and validated by universally accepted quality metrics.

-

Structure Solution: After data processing, the phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: This iterative process minimizes the difference between the observed diffraction data (F_obs) and the calculated data (F_calc) based on the atomic model. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

-

Validation Metrics: The quality of the final model is assessed using several key indicators:

-

R1 (Conventional R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is indicative of a well-refined structure.

-

wR2 (Weighted R-factor): A more comprehensive measure based on F² values.

-

Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, which would suggest missing atoms or errors in the model.

-

Interpreting the Structure: From Molecular Geometry to Supramolecular Assembly

While a crystal structure for the exact title compound is not publicly available, we can infer its likely structural characteristics by analyzing a closely related molecule: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , for which crystallographic data has been published.[8] This compound shares the key phenyl, isoxazole, and carboxylic acid functionalities.

Crystallographic Data Summary (Exemplar)

The following table summarizes the key crystallographic parameters for the exemplar compound, providing a template for what would be expected for the title compound.[8]

| Parameter | Value for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[8] |

| Chemical Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4147 |

| b (Å) | 14.6321 |

| c (Å) | 11.9911 |

| β (°) | 97.220 |

| Volume (ų) | 1116.57 |

| Z (Molecules per cell) | 4 |

Analysis of Intermolecular Interactions

The crystal packing is dictated by a hierarchy of non-covalent interactions.[12][13] For this compound, the following interactions are anticipated to be dominant:

-

O-H···O Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong, centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif. This is a very common and stabilizing interaction for carboxylic acids in the solid state.[8]

-

π-π Stacking: The planar phenyl and isoxazole rings provide opportunities for π-π stacking interactions, which will contribute significantly to the overall crystal cohesion.[14]

-

C-H···O and C-H···F Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H donors and oxygen acceptors (from the isoxazole or carboxyl group) are expected. Additionally, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions, further influencing the packing arrangement.[15]

The interplay of these forces defines the supramolecular architecture of the crystal.

Visualization of Key Supramolecular Synthons

The following diagram illustrates the primary hydrogen-bonding motif expected in the crystal lattice of the title compound.

Caption: Expected centrosymmetric hydrogen-bonded dimer.

Computational Validation with Density Functional Theory (DFT)

To provide further confidence in the experimental structure, Density Functional Theory (DFT) calculations can be employed. A gas-phase geometry optimization of a single molecule of this compound can be performed. Comparing the bond lengths, angles, and torsion angles of the computationally optimized structure with the experimental solid-state structure provides valuable insights.[16][17] Discrepancies between the two can often be explained by the influence of the intermolecular interactions present in the crystal lattice, which are absent in the single-molecule gas-phase calculation.

Conclusion

The crystal structure analysis of this compound is a multi-step, integrative process that combines meticulous experimental work with robust data analysis and computational validation. An accurate crystal structure provides an atomic-level blueprint that is indispensable for understanding the compound's solid-state properties and for guiding rational drug design efforts. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately characterize novel isoxazole derivatives, accelerating the journey from molecular concept to therapeutic reality.

References

-

Fun, H.-K., et al. (2012). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o1783. Available at: [Link]

-

Taylor & Francis Online. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

ResearchGate. (n.d.). Isoxazole derivatives showing antiviral activity. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

-

PubMed. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

-

ResearchGate. (2024). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Available at: [Link]

-

Royal Society of Chemistry. (2016). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C. Available at: [Link]

-

ResearchGate. (2015). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Structures of isoxazolines and isoxazole. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Available at: [Link]

-

ResearchGate. (2024). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

National Center for Biotechnology Information (NCBI). (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12. Available at: [Link]

-

Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Isoxazole. PubChem Compound Database. Available at: [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Available at: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 334930-07-3|3-(4-Fluorophenyl)isoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 8. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 14. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Fluorinated Isoxazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole scaffold, a five-membered heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The strategic incorporation of fluorine into the isoxazole ring has emerged as a powerful strategy to modulate and enhance the pharmacological profile of these compounds. This technical guide provides an in-depth exploration of the burgeoning biological potential of fluorinated isoxazole derivatives, with a focus on their synthesis, mechanism of action, and therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of molecules.

The Strategic Advantage of Fluorine in Isoxazole-Based Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful molecular modifications.[3][4] When incorporated into the isoxazole scaffold, these effects are amplified, leading to compounds with improved therapeutic potential.

Key Physicochemical and Pharmacokinetic Enhancements:

-

Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[3][5][6]

-

Lipophilicity and Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4][5][6][7] This is particularly advantageous for developing drugs targeting the central nervous system.[5][7]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electron distribution within the isoxazole ring, influencing pKa and creating favorable interactions with target proteins.[3][4] This can lead to increased binding affinity and selectivity for the desired biological target.[3][5]

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the molecule, locking it into a bioactive conformation that enhances its interaction with the target.[5]

Synthetic Pathways to Fluorinated Isoxazoles

The synthesis of fluorinated isoxazole derivatives can be broadly approached through two main strategies: fluorination of a pre-formed isoxazole ring or the use of fluorinated building blocks in the initial ring formation.

[3+2] Cycloaddition Reactions: A Cornerstone of Isoxazole Synthesis

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a highly versatile and widely employed method for constructing the isoxazole ring.[8][9] This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8]

General Workflow for Nitrile Oxide-Alkyne Cycloaddition:

Caption: General workflow for synthesizing fluorinated isoxazoles via [3+2] cycloaddition.

Detailed Protocol: Synthesis of a 3-Aryl-5-(trifluoromethyl)isoxazole

-

Oxime Formation: Aromatic aldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). Hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Hydroximoyl Chloride Formation: The resulting oxime is dissolved in a chlorinated solvent (e.g., dichloromethane). N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature.

-

In situ Nitrile Oxide Generation and Cycloaddition: To the solution of the hydroximoyl chloride, a fluorinated alkyne (e.g., 3,3,3-trifluoropropyne) (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) are added. The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired fluorinated isoxazole.

Electrophilic Fluorination of Pre-formed Isoxazoles

Direct fluorination of an existing isoxazole ring offers a late-stage functionalization approach, which can be advantageous for rapidly generating libraries of analogs. Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for this purpose.[10]

Caption: Activation of the Nrf2 signaling pathway by fluorinated isoxazoles.

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

-

Cell Culture: Neuronal cells (e.g., HT22 or SH-SY5Y) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of the fluorinated isoxazole compounds for a specified duration.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide or 6-hydroxydopamine (6-OHDA).

-

Incubation: Cells are incubated for a further 24-48 hours.

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release. [1]

Conclusion and Future Perspectives

Fluorinated isoxazole derivatives represent a highly promising and versatile class of compounds with a diverse and expanding range of biological activities. The strategic incorporation of fluorine has been demonstrably effective in enhancing their potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of these molecules in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative conditions. Future research should focus on elucidating the precise molecular targets and further optimizing the structure-activity relationships to develop next-generation drug candidates with improved efficacy and safety profiles.

References

- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.

- Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. (2025). Request PDF.

- Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. (2025).

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action. (2025).

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012).

- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.

- The Ascendant Therapeutic Potential of Fluorinated Isoxazoles: A Technical Guide. Benchchem.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.

- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Rel

- Synthesis and biological evaluation of polyfluoroalkyl-containing 4-arylhydrazinylidene-isoxazoles as antifungal agents with antioxidant activity. (2021).

- The Potential Effect of Fluorinated Compounds in the Tre

- Ring-Opening Fluorination of Isoxazoles.

- (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. (2021).

- Synthesis of Fluorinated Triazole and Isoxazole Derivatives by Electrochemical Fluorin

- Fluorinated molecules in the diagnosis and treatment of neurodegener

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Isoxazole-based pharmaceutically important molecules including drugs.

- A review of isoxazole biological activity and present synthetic techniques. (2024).

- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.

- Medicinal Chemistry Perspective of Fused Isoxazole Deriv

- A review of isoxazole biological activity and present synthetic techniques.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.

- Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed.

- A Brief Review on Isoxazole Deriv

- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC - PubMed Central.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.

- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Predicting the Mechanism of Action for 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Executive Summary

The elucidation of a compound's mechanism of action (MOA) is a pivotal and challenging endeavor in modern drug discovery.[1][2] It provides the rational foundation for therapeutic development, informs potential side effects, and is critical for the successful progression of a drug candidate. This guide outlines a comprehensive, multi-disciplinary strategy for predicting and validating the MOA of the novel compound 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid . While no specific biological activity for this exact molecule is prominently documented in publicly accessible literature, the isoxazole scaffold is a known privileged structure in medicinal chemistry, with derivatives showing a range of activities, including immunosuppressive properties.[3] This guide, therefore, presents a robust, logical workflow combining computational prediction with rigorous experimental validation, designed to de-orphan this compound and establish a clear MOA hypothesis. The narrative emphasizes the causality behind methodological choices, providing a self-validating framework for researchers.

Introduction: The Compound and the Challenge

The subject of this guide, This compound , is a heterocyclic compound featuring an isoxazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. The isoxazole ring is a common feature in many biologically active molecules, and the carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.[4] The fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties.

The primary challenge is to move from this structural information to a functional understanding of its biological effects. Historically, drug discovery often began with observing a compound's effect on a cell or organism (a phenotypic change) and then working backward to find the molecular target—a process called "classical" or "forward" pharmacology.[5] A resurgence in this approach, now enhanced with modern technology, underscores its power to uncover first-in-class drugs with novel mechanisms.[6][7][8] This guide adopts that philosophy, starting with broad, unbiased screening and progressively focusing on a specific MOA.

Phase 1: In Silico MOA Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods provide an efficient first pass at generating plausible MOA hypotheses.[1][9] These approaches leverage vast databases of chemical structures, protein targets, and biological pathways to predict likely interactions.

Ligand-Based Computational Screening

This approach does not require a known 3D protein structure. Instead, it relies on the principle that structurally similar molecules often have similar biological activities.

-

Similarity and Substructure Searching: The compound's structure will be used as a query against chemical databases (e.g., PubChem, ChEMBL). This can identify known compounds with similar scaffolds and retrieve their associated bioactivity data, pointing towards potential target classes.[2]

-

Pharmacophore Modeling: If a group of structurally related active compounds is identified, a 3D pharmacophore model can be built. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model can then be used to screen virtual libraries for other potential hits.

Structure-Based Computational Screening

If ligand-based methods suggest a particular protein family (e.g., kinases, GPCRs), structure-based methods can be employed.

-

Reverse Docking: Instead of docking a library of compounds to one target, we will dock our single compound into the binding sites of a large collection of clinically relevant protein crystal structures. This "reverse" approach can predict a panel of potential protein targets that the compound might bind to with high affinity.

-

Network-Based Inference: Advanced methods use network biology to predict targets.[10] By constructing networks of known drug-target and protein-protein interactions, algorithms can infer new connections for our compound based on its chemical structure and its similarity to other nodes in the network.[10]

The diagram below illustrates the computational workflow designed to generate a preliminary list of putative targets.

Caption: Computational workflow for generating initial target hypotheses.

Phase 2: Experimental Validation and Target Deconvolution

Computational predictions are hypotheses that must be tested experimentally. The goal of this phase is to confirm a biological effect and then unambiguously identify the molecular target(s) responsible—a process known as target deconvolution.[11][12]

Step 1: Phenotypic Screening for Functional Activity

The first step is to determine if the compound has any biological effect at all. Phenotypic screening is an unbiased approach that measures a compound's effect on a whole biological system (like a cell) without preconceived notions about the target.[5][6]

Experimental Protocol: High-Content Cellular Imaging Screen

-

Cell Line Selection: Choose a panel of human cell lines representing diverse tissues and disease states (e.g., A549 lung carcinoma, MCF7 breast cancer, U-2 OS osteosarcoma).

-

Compound Treatment: Plate cells in 384-well microplates and treat with a range of concentrations of this compound (e.g., from 10 nM to 100 µM).

-

Cell Staining: After a set incubation period (e.g., 24-48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, MitoTracker for mitochondria).

-

Automated Imaging: Use a high-content imaging system to automatically capture multi-channel fluorescence images of the cells in each well.

-

Image Analysis: Employ sophisticated software to analyze the images, extracting dozens of quantitative features per cell (e.g., nuclear size, cell shape, mitochondrial texture, cytoskeletal intensity).

-

Hit Identification: A "hit" is defined as a treatment that induces a statistically significant phenotypic profile distinct from negative controls (e.g., DMSO vehicle).

This unbiased screen can reveal unexpected activities, such as induction of apoptosis, cell cycle arrest, or changes in cell morphology, providing the first crucial clues to the compound's MOA.[8]

Step 2: Target Deconvolution Strategies

Once a robust phenotype is confirmed, the critical and challenging process of identifying the direct molecular target begins.[13][14] A multi-pronged approach is essential.

A. Affinity-Based Proteomics

This is a direct method to "fish" for the binding partners of the compound from a complex cell lysate.[12][15]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize an analog of the compound with a linker arm that can be covalently attached to a solid support, such as sepharose beads.

-

Lysate Incubation: Prepare a native protein lysate from the cell line that showed the strongest phenotype. Incubate this lysate with the compound-conjugated beads.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, often using a solution of the free (non-immobilized) compound to competitively displace them from the beads.

-

Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

B. Thermal Proteome Profiling (TPP/CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method that assesses target engagement in living cells or lysates. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA®

-

Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C). Heating causes unbound proteins to denature and aggregate.

-

Separation: Centrifuge the samples to pellet the aggregated proteins. The soluble protein fraction is collected.

-

Quantification: Use quantitative mass spectrometry (isobaric tagging, e.g., TMT) to identify and quantify the thousands of proteins remaining in the soluble fraction at each temperature.

-

Data Analysis: A target protein will show a "thermal shift"—it will remain soluble at higher temperatures in the compound-treated sample compared to the control.

The combination of affinity proteomics and thermal shift assays provides a robust, cross-validating system for identifying direct binding partners.

Phase 3: Target Validation and Pathway Analysis

Identifying a binding partner is not the end of the story. It is crucial to validate that the interaction with this target is responsible for the observed phenotype.[16][17]

Target Validation Techniques

-

Genetic Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein. If the compound no longer elicits the phenotype in these modified cells, it provides strong evidence that the target is correct.

-

Biochemical Assays: If the identified target is an enzyme, perform in vitro assays to measure the compound's effect on its activity (e.g., IC50 determination).[18] For non-enzymatic targets, biophysical methods like Surface Plasmon Resonance (SPR) can be used to measure binding affinity (KD).[19]

-

Expression Profiling: Correlate the expression level of the target protein in different cell lines with their sensitivity to the compound.[16]

Reconstructing the Signaling Pathway

Once the direct target is validated, the final step is to understand how modulating this target leads to the observed cellular phenotype.

Experimental Protocol: Phosphoproteomics

-

Cell Treatment: Treat cells with the compound for short time courses (e.g., 5, 15, 30, 60 minutes).

-

Lysis and Digestion: Lyse the cells and digest the proteins into peptides.

-

Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in thousands of phosphorylation sites across the proteome.

-

Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to map the significantly altered phosphosites onto known signaling pathways.[9] This can reveal which cellular circuits are activated or inhibited downstream of the primary target engagement.

The following diagram illustrates a hypothetical signaling pathway that could be uncovered through these methods.

Caption: Hypothetical signaling pathway for the compound.

Data Synthesis and Conclusion

The table below summarizes the types of quantitative data that would be generated throughout this workflow, forming a comprehensive evidence package for the compound's MOA.

| Experimental Phase | Assay Type | Key Metric | Purpose |

| Phase 1: In Silico | Reverse Docking | Binding Energy (kcal/mol) | Prioritize potential targets |

| Phase 2: Validation | High-Content Screen | Phenotypic Score (Z-score) | Confirm biological activity |

| CETSA® | ΔTm (°C) | Confirm target engagement | |

| Phase 3: Validation | Biochemical Assay | IC50 / EC50 (µM) | Quantify potency on target |

| Biophysical Assay (SPR) | KD (nM) | Quantify binding affinity | |

| Phosphoproteomics | Fold Change (Log2) | Map pathway modulation |

Conclusion: Predicting the mechanism of action for a novel compound like this compound requires a systematic, iterative, and multi-disciplinary approach. By integrating predictive computational modeling with unbiased phenotypic screening and state-of-the-art target deconvolution and validation technologies, researchers can build a robust, evidence-based understanding of a compound's MOA. This logical progression from a broad, functional observation to a specific molecular interaction is the cornerstone of modern, effective drug discovery and is essential for translating a chemical structure into a potential therapeutic.[20]

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

Al-Lazikani, A., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today. Available at: [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

-

Moussy, A., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. Available at: [Link]

-

Wikipedia. (n.d.). Phenotypic screening. In Wikipedia. Retrieved from: [Link]

-

Cheng, F., et al. (2017). In silico prediction of chemical mechanism of action via an improved network-based inference method. British Journal of Pharmacology. Available at: [Link]

-

Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

-

National Institutes of Health. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Available at: [Link]

-

Grokipedia. (n.d.). Phenotypic screening. Grokipedia. Available at: [Link]

-

Lindsley, C. W. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. ACS Chemical Neuroscience. Available at: [Link]

-

Michalkova, M., et al. (2021). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. Available at: [Link]

-

Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

-

Visikol. (2023). The Importance of In Vitro Assays. Visikol. Available at: [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

-